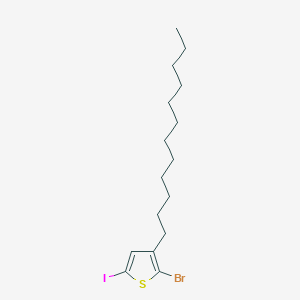

2-Bromo-3-dodecyl-5-iodothiophene

説明

BenchChem offers high-quality 2-Bromo-3-dodecyl-5-iodothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-dodecyl-5-iodothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-3-dodecyl-5-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BrIS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)19-16(14)17/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMNAXSVZXXUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(SC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive NMR Characterization and Synthetic Protocols for 2-Bromo-3-dodecyl-5-iodothiophene

Executive Summary

For researchers and scientists engaged in the development of advanced conjugated polymers, 2-bromo-3-dodecyl-5-iodothiophene serves as an indispensable asymmetric monomer. It is the primary building block for synthesizing highly regioregular head-to-tail (HT) poly(3-dodecylthiophene) (P3DDT) via Kumada Catalyst Transfer Polycondensation (KCTP) or Stille cross-coupling[1]. The precise placement of orthogonal halogens (bromine at C2, iodine at C5) allows for kinetically controlled, highly regioselective Grignard metathesis (GRIM).

This whitepaper provides an authoritative guide to the synthesis, self-validating experimental protocols, and rigorous quantitative NMR characterizations required to ensure the absolute purity of this monomer—a critical prerequisite for achieving high molecular weight and defect-free polymer architectures.

Mechanistic Rationale & Synthetic Workflow

The synthesis of 2-bromo-3-dodecyl-5-iodothiophene relies on a sequential, regioselective di-halogenation of 3-dodecylthiophene.

-

Regioselective Bromination: The first step leverages the inherent steric and electronic asymmetry of 3-dodecylthiophene. Bromination with N-bromosuccinimide (NBS) occurs preferentially at the C2 position, which is the most electron-rich and kinetically accessible site.

-

Oxidative Iodination: The second step installs the iodine atom at the remaining C5 position. Because molecular iodine ( I2 ) is insufficiently electrophilic to rapidly functionalize the deactivated bromothiophene ring, iodobenzene diacetate ( PhI(OAc)2 ) is employed as an oxidizing agent to generate highly reactive electrophilic iodine species[2].

Caption: Synthetic pathway for 2-bromo-3-dodecyl-5-iodothiophene via sequential halogenation.

Experimental Protocol: A Self-Validating System

To ensure high fidelity and prevent the formation of regioisomeric impurities (e.g., 2,5-dibromo-3-dodecylthiophene), the following step-by-step methodology must be strictly adhered to. Every phase includes causality-driven choices and validation checkpoints[3].

Phase 1: Synthesis of 2-Bromo-3-dodecylthiophene

-

Preparation: Dissolve 3-dodecylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert argon atmosphere.

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the temperature suppresses the activation energy required for secondary bromination at the C5 position, ensuring strict mono-bromination at C2.

-

Reagent Addition: Slowly add NBS (1.0 eq) in small portions over 30 minutes.

-

Workup: Stir for 2 hours, allowing the mixture to warm to room temperature. Quench with distilled water, extract with diethyl ether, and wash the organic layer with 10% aqueous KOH. Causality: The KOH wash is critical for converting the succinimide byproduct into a water-soluble salt, removing it entirely from the organic phase.

-

Validation Checkpoint: 1H NMR of the crude product must show two distinct doublets in the aromatic region ( δ 7.19 and 6.80 ppm) with a coupling constant of J=5.6 Hz , confirming substitution exclusively at C2[3].

Phase 2: Synthesis of 2-Bromo-3-dodecyl-5-iodothiophene

-

Preparation: Dissolve the purified 2-bromo-3-dodecylthiophene (1.0 eq) in DCM and cool to 0 °C.

-

Oxidative Iodination: Add I2 (0.55 eq) followed by PhI(OAc)2 (0.6 eq). Causality: The stoichiometric ratio of I2 is kept slightly above 0.5 equivalents because each molecule of I2 provides two electrophilic iodine atoms upon oxidation by PhI(OAc)2 [2].

-

Reaction Monitoring: Stir the solution for 1–4 hours at room temperature.

-

Quenching & Validation: Pour the mixture into a 10% aqueous solution of sodium thiosulfate ( Na2S2O3 ). Validation Checkpoint: The reaction is confirmed quenched when the dark purple/brown color of unreacted I2 is instantly discharged, leaving a pale yellow organic phase. The thiosulfate reduces I2 to water-soluble iodide ions ( I− ).

-

Purification: Extract the organic layer, dry over anhydrous MgSO4 , and purify via silica gel column chromatography (eluent: n-heptane) to yield the target monomer as a pale yellow oil[3].

Quantitative NMR Characterization

Accurate NMR assignment is paramount for verifying the absence of symmetric dihalo-impurities, which would terminate chain growth or cause structural defects during polymerization.

1H NMR Spectroscopy

The 1H NMR spectrum is defined by the complete disappearance of the C5 proton and the retention of a single aromatic singlet[3].

Table 1: 1H NMR Chemical Shifts (CDCl 3 , 500 MHz)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J ) | Structural Assignment |

| C4-H | 6.97 | Singlet (s) | 1H | - | Aromatic proton on the thiophene ring. |

| C1' | 2.53 | Triplet (t) | 2H | ~7.5 Hz | α -methylene ( Ar-CH2 -), deshielded by the ring. |

| C2' | 1.58 | Multiplet (m) | 2H | - | β -methylene ( Ar-CH2-CH2 -). |

| C3'-C11' | 1.27 | Multiplet (m) | 18H | - | Bulk aliphatic chain envelope (-(CH 2 ) 9 -). |

| C12' | 0.89 | Triplet (t) | 3H | ~6.8 Hz | Terminal methyl group (-CH 3 ). |

13C NMR Spectroscopy

The 13C NMR spectrum provides definitive proof of asymmetric halogenation through the heavy-atom effect . Halogens with large electron clouds (like iodine) induce significant diamagnetic shielding on the directly attached carbon via spin-orbit coupling[1].

Table 2: 13C NMR Chemical Shifts (CDCl 3 , 125 MHz)

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment & Mechanistic Rationale |

| 144.2 | Quaternary (C3) | Deshielded by the electron-donating dodecyl alkyl chain. |

| 137.9 | Methine (C4) | The sole protonated aromatic carbon; standard thiophene range. |

| 111.7 | Quaternary (C2) | Shielded by the moderate heavy-atom effect of the attached Bromine. |

| 71.0 | Quaternary (C5) | Strongly shielded by the massive heavy-atom effect of the attached Iodine. |

| 31.9 | Methylene | Aliphatic side chain ( C3′ ). |

| 29.6 – 29.1 | Methylene | Overlapping signals of the bulk dodecyl chain ( C4′ to C9′ ). |

| 28.7 | Methylene | Aliphatic side chain ( C10′ ). |

| 22.7 | Methylene | Penultimate aliphatic carbon ( C11′ ). |

| 14.1 | Methyl | Terminal methyl carbon ( C12′ ). |

Regioselectivity in Grignard Metathesis (GRIM)

The primary application of 2-bromo-3-dodecyl-5-iodothiophene is its conversion into an active Grignard monomer via the addition of isopropylmagnesium chloride ( iPrMgCl ). The orthogonal halogens are chosen specifically to exploit kinetic and steric differentials[3].

-

Kinetic Preference: The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the I-Mg exchange significantly faster.

-

Steric Shielding: The bulky dodecyl chain at the C3 position sterically hinders the adjacent C2-bromine site, further suppressing unwanted Br-Mg exchange.

As a result, the metathesis yields >98% of the desired 5-magnesio-2-bromo-3-dodecylthiophene isomer. This strict regiocontrol dictates the head-to-tail alignment during the subsequent Ni-catalyzed polymerization.

Caption: Regioselectivity of Grignard Metathesis (GRIM) on the asymmetric dihalo-thiophene monomer.

References

-

[3] Kinetic Study, by UV–Vis Spectroscopy, on the Strong Effect of LiCl on the Controlled Polymerization of 2-Bromo-3-hexyl-5-iodothiophene and 2-Iodo-3-hexyl-5-bromothiophene: Determination of the Propagation Rate Constants, Application to the Synthesis of High Molecular Weight Polydodecylthiophene. ACS Publications (Macromolecules). URL:[Link]

-

[1] Effects of Structural Regularity on the Properties of Poly(3-alkylthienylenevinylenes) - Controlled Radical Polymerization. Carnegie Mellon University. URL: [Link]

-

[2] Synthesis of poly(3-hexylthiophene) based rod-coil conjugated block copolymers via photoinduced metal-free atom transfer radical polymerization. The Royal Society of Chemistry. URL:[Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability and TGA Analysis of 2-bromo-3-dodecyl-5-iodothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal stability of 2-bromo-3-dodecyl-5-iodothiophene, a key monomer in the synthesis of advanced organic semiconducting polymers. As the performance and longevity of organic electronic devices are intrinsically linked to the thermal robustness of their constituent materials, a thorough understanding of thermal properties at the molecular level is paramount. This document synthesizes theoretical principles with field-proven methodologies to offer a comprehensive framework for assessing the thermal stability of this and similar halogenated thiophene derivatives using Thermogravimetric Analysis (TGA). A detailed, self-validating experimental protocol, grounded in ASTM standards, is presented to guide researchers in obtaining reliable and reproducible data.

Introduction: The Critical Role of Thermal Stability in Organic Electronics

The field of organic electronics has witnessed exponential growth, driven by the promise of flexible, lightweight, and cost-effective devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The operational stability and lifespan of these devices are critically dependent on the thermal stability of the organic materials employed.[1] 2-bromo-3-dodecyl-5-iodothiophene is a vital building block for the synthesis of high-performance poly(3-alkylthiophene)s (P3ATs), where the regioregularity and molecular weight of the resulting polymer are crucial for optimal device performance.

Thermal degradation of these materials can lead to a catastrophic decline in device efficacy through various mechanisms, including morphological changes, disruption of π-π stacking, and the formation of charge-trapping defects. Therefore, a comprehensive evaluation of the thermal stability of the monomeric precursors is a prerequisite for the rational design of robust and durable organic electronic devices. Thermogravimetric Analysis (TGA) is an essential technique for this purpose, providing precise measurements of mass loss as a function of temperature.[2]

Theoretical Framework: Predicting the Thermal Decomposition of 2-bromo-3-dodecyl-5-iodothiophene

The thermal stability of a molecule is dictated by the bond dissociation energies of its chemical bonds. In 2-bromo-3-dodecyl-5-iodothiophene, the carbon-halogen bonds are expected to be the most labile upon heating. The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-C and C-H bonds of the alkyl chain and the thiophene ring. Therefore, the initial step in the thermal decomposition is likely the homolytic cleavage of the C-I bond, followed by the cleavage of the C-Br bond at a higher temperature.[3][4]

The long dodecyl side chain also influences the overall thermal stability. While generally contributing to the processability of the corresponding polymers, long alkyl chains can sometimes lower the decomposition temperature due to increased conformational flexibility and potential for chain scission reactions.[1] The thiophene ring itself is a relatively stable aromatic system, but its decomposition can be initiated by the radical species formed from the initial halogen and alkyl chain fragmentation.

The expected decomposition process is likely to be a multi-stage event, with the initial mass loss corresponding to the loss of iodine and bromine, followed by the degradation of the dodecyl chain and finally the fragmentation of the thiophene ring at higher temperatures.

Thermogravimetric Analysis (TGA): A Powerful Tool for Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is invaluable for determining the thermal stability, decomposition temperature, and compositional analysis of materials.[6][7]

A typical TGA experiment involves heating a small amount of the sample at a constant rate while continuously monitoring its weight. The resulting data is plotted as a thermogram, which shows the percentage of weight loss on the y-axis against the temperature on the x-axis. The derivative of this curve (DTG curve) can also be plotted to identify the temperatures at which the rate of mass loss is at its maximum.

For 2-bromo-3-dodecyl-5-iodothiophene, TGA can be used to:

-

Determine the onset temperature of decomposition.

-

Identify the number of decomposition steps.

-

Quantify the mass loss at each step, which can be correlated to the loss of specific fragments (e.g., iodine, bromine, dodecyl chain).

-

Assess the effect of the atmosphere (inert vs. oxidative) on the decomposition pathway.

Experimental Protocol: TGA of 2-bromo-3-dodecyl-5-iodothiophene

This protocol is designed as a self-validating system, grounded in the principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[6][7]

Instrumentation and Materials

-

Thermogravimetric Analyzer: A high-precision TGA instrument capable of a temperature range from ambient to at least 800°C with a sensitivity of at least 0.1 µg.

-

Sample Pans: Inert sample pans, typically platinum or alumina.

-

Sample: High-purity 2-bromo-3-dodecyl-5-iodothiophene (5-10 mg).

-

Purge Gas: High-purity nitrogen (for inert atmosphere) and dry air (for oxidative atmosphere).

Experimental Workflow Diagram

Caption: TGA Experimental Workflow.

Step-by-Step Procedure

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample pan into the TGA instrument's autosampler or manual loading mechanism.

-

Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Equilibrate the furnace at the starting temperature, typically 30°C.

-

-

TGA Measurement:

-

Program the instrument to heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.[5]

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Plot the first derivative of the weight loss curve (dW/dt) versus temperature to obtain the DTG curve.

-

From the TGA curve, determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5%).

-

From the DTG curve, identify the peak temperatures (Tpeak) for each decomposition stage, which correspond to the maximum rate of weight loss.

-

Calculate the percentage weight loss for each distinct step in the TGA curve.

-

Optional: Analysis in an Oxidative Atmosphere

To understand the material's stability in the presence of air, the experiment can be repeated using dry air as the purge gas instead of nitrogen. This will provide insights into the thermo-oxidative degradation mechanisms.

Interpretation of Results and Data Presentation

The TGA data should be presented in a clear and concise manner. A table summarizing the key thermal parameters is highly recommended for easy comparison.

Table 1: Hypothetical TGA Data for 2-bromo-3-dodecyl-5-iodothiophene in an Inert Atmosphere

| Parameter | Value (°C) |

| Onset Decomposition Temperature (Tonset) | To be determined |

| Temperature at 5% Weight Loss (Td5%) | To be determined |

| Peak Decomposition Temperature 1 (Tpeak1) | To be determined |

| Peak Decomposition Temperature 2 (Tpeak2) | To be determined |

| Residual Mass at 800°C (%) | To be determined |

The interpretation of the TGA and DTG curves should be correlated with the molecular structure of 2-bromo-3-dodecyl-5-iodothiophene. For instance, the initial weight loss step could be compared to the theoretical mass percentage of iodine, and the subsequent step to that of bromine. Any further significant weight loss would correspond to the degradation of the dodecyl chain and the thiophene ring.

Conclusion

The thermal stability of 2-bromo-3-dodecyl-5-iodothiophene is a critical parameter for its application in the synthesis of high-performance organic electronic materials. This guide has provided a comprehensive overview of the theoretical considerations for its thermal decomposition and a detailed, best-practice protocol for its experimental determination using Thermogravimetric Analysis. By following the outlined procedures, researchers can obtain reliable and reproducible data to inform the design and processing of next-generation organic electronic devices with enhanced stability and longevity.

References

-

ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,

-

Thermal Decomposition of Brominated Butyl Rubber. Polymers (Basel). 2021;13(20):3558. Published 2021 Oct 13. doi:10.3390/polym13203558. [Link]

-

Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Chemical Reviews. 2022, 122, 5, 5654–5714. [Link]

-

The Effect of Alkyl Chain Length on Well-Defined Fluoro-Arylated Polythiophenes for Temperature-Dependent Morphological Transitions. Polymers (Basel). 2020 Dec; 12(12): 2993. [Link]

-

TGA Sample Preparation: A Complete Guide. Torontech. [Link]

-

Syntheses of (Diacetoxyiodo)arenes or Iodylarenes from Iodoarenes, with Sodium Periodate as the Oxidant. Molecules. 2001; 6(11):895-906. [Link]

-

Thermal decomposition of 2-bromopropene, and 2-chloropropene. National Institute of Standards and Technology. [Link]

-

Conformational Change of Alkyl Chains at Phase Transitions in Thin Films of an Asymmetric Benzothienothiophene Derivative. The Journal of Physical Chemistry Letters. 2022, 13, 1, 134–139. [Link]

-

Thermal decomposition of brominated butyl rubber. Preprints.org. 2021. [Link]

-

Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. pubs.acs.org. [Link]

-

Iodoarene-catalyzed Oxidative Transformations Using Molecular Oxygen. ResearchGate. [Link]

-

Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. ResearchGate. [Link]

-

ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. TÜRCERT. [Link]

-

Chemical structures of poly (3-alkylthiophenes) investigated in the present work. ResearchGate. [Link]

-

Thermal decomposition of C60Bru and C60Brs. Indian Academy of Sciences. [Link]

-

Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products. BioResources. [Link]

-

Thermal Decomposition of Dibenz[b,d]iodolium and 1 OH-Dibenz[b,e]- iodininium Halides. Evidence for a Homolytic Pathway from Hal. ElectronicsAndBooks. [Link]

-

High thermal conductivity of chain-oriented amorphous polythiophene. MIT. [Link]

-

Thermogravimetric Analysis (TGA) - ASTM E1131. CMC Laboratories. [Link]

-

TGA - Thermogravimetric Analysis. Materials Characterization Services. [Link]

-

What is TGA Analysis? Principles and Applications. ResolveMass Laboratories Inc.[Link]

-

Ash Testing of Formulated Products Using Thermogravimetric Analysis. TA Instruments. [Link]

-

Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Eurofins. [Link]

-

Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. TGA - Thermogravimetric Analysis | Materials Characterization Services [mat-cs.com]

- 3. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. E1131 Standard Test Method for Compositional Analysis by Thermogravimetry [store.astm.org]

- 7. kalite.com [kalite.com]

- 8. torontech.com [torontech.com]

An In-Depth Technical Guide to the FTIR Spectroscopy of 2-bromo-3-dodecyl-5-iodothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of FTIR in Characterizing Substituted Thiophenes

Thiophene and its derivatives are fundamental heterocyclic compounds in medicinal chemistry and materials science, known for a wide range of biological and electronic properties.[1][2] FTIR spectroscopy is an indispensable, non-destructive technique for the structural elucidation of these molecules. By identifying the characteristic vibrational frequencies of specific functional groups, researchers can confirm molecular structure, assess purity, and investigate intermolecular interactions.

The vibrational spectrum of a substituted thiophene is a composite of several key factors: the vibrations of the thiophene ring itself, the modes associated with its substituents, and the electronic and steric interactions between them. The position, intensity, and shape of absorption bands are highly sensitive to the nature and position of substituents on the thiophene ring.[1] For 2-bromo-3-dodecyl-5-iodothiophene, the analysis focuses on the interplay between the electron-withdrawing halogen atoms (Bromine and Iodine) and the electron-donating, sterically bulky dodecyl group.

Molecular Structure and Vibrational Modes

The structure of 2-bromo-3-dodecyl-5-iodothiophene presents a unique spectroscopic fingerprint. The key to interpreting its FTIR spectrum lies in dissecting the molecule into its constituent parts and understanding their individual and combined vibrational behaviors.

Diagram: Key Vibrational Modes of 2-bromo-3-dodecyl-5-iodothiophene

Caption: Key functional groups and their corresponding vibrational modes.

Detailed Analysis of Characteristic FTIR Peaks

The following sections break down the expected wavenumber regions for the primary vibrational modes of 2-bromo-3-dodecyl-5-iodothiophene.

C-H Stretching Vibrations (3100-2850 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds and is typically well-defined.

-

Aromatic C-H Stretch (~3100-3000 cm⁻¹): Heteroaromatic compounds like thiophene exhibit C-H stretching bands in this region.[1][3] For the target molecule, a weak to medium intensity peak is expected corresponding to the single C-H bond remaining on the thiophene ring at the C4 position. The exact position is influenced by the electronic effects of the adjacent iodo and dodecyl groups.

-

Aliphatic C-H Stretch (3000-2840 cm⁻¹): The long dodecyl chain will produce the most intense peaks in the spectrum. These are due to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups.[4][5] Expect strong, sharp absorptions typically around 2925 cm⁻¹ (asymmetric CH₂), 2853 cm⁻¹ (symmetric CH₂), and a distinct shoulder for the terminal CH₃ group.[5][6]

Thiophene Ring Vibrations (1600-1350 cm⁻¹)

The stretching vibrations of the C=C and C-C bonds within the thiophene ring typically appear in this region. These bands are highly sensitive to substitution patterns.[1]

-

Ring C=C Stretching (~1600-1430 cm⁻¹): Aromatic and heteroaromatic rings display characteristic stretching vibrations in this area.[2][7] For substituted thiophenes, these bands can be found near 1590 and 1400 cm⁻¹.[2] The trisubstituted nature of the target molecule will likely result in multiple weak to medium intensity bands.

-

Ring C-C Stretching (~1450-1350 cm⁻¹): These vibrations are also characteristic of the thiophene ring structure. For 2-substituted thiophenes, bands are often observed in the 1430-1454 cm⁻¹ and 1347-1367 cm⁻¹ ranges.[1]

Bending Vibrations and the Fingerprint Region (1500-600 cm⁻¹)

This complex area, known as the fingerprint region, contains a wealth of structural information from various bending and stretching modes.[7]

-

Aliphatic C-H Bending (~1470-1375 cm⁻¹): The dodecyl group will show characteristic scissoring (CH₂) and asymmetric/symmetric bending (CH₃) vibrations in this range. A prominent peak around 1465 cm⁻¹ is expected for the CH₂ scissoring mode.

-

Aromatic C-H Bending (~1300-675 cm⁻¹): These vibrations are divided into in-plane and out-of-plane bending.

-

In-plane bending modes for substituted thiophenes appear between 1300-1000 cm⁻¹.[2][3]

-

Out-of-plane (oop) bending is particularly diagnostic for substitution patterns and occurs between 900-675 cm⁻¹.[7][8] The single, isolated C-H on the 2,3,5-trisubstituted ring is expected to produce a distinct band in the 832-710 cm⁻¹ region.[1]

-

-

C-S Stretching (~850-600 cm⁻¹): Vibrations involving the sulfur heteroatom are a key feature of thiophenes. The C-S stretching modes have been reported in the range of 710-687 cm⁻¹ and also around 839 and 608 cm⁻¹.[1] For polythiophene, a C-S stretching vibration is noted at 799 cm⁻¹.[4] These bands are often of weak to medium intensity.

Carbon-Halogen Stretching Vibrations (<700 cm⁻¹)

The vibrations of the carbon-halogen bonds are found in the far-infrared region of the spectrum. Their positions are highly dependent on the mass of the halogen atom.

-

C-Br Stretch (690-515 cm⁻¹): The carbon-bromine stretching vibration is expected to appear in this range.[7] Its intensity is typically medium to strong.

-

C-I Stretch (~500 cm⁻¹): Due to the high mass of the iodine atom, the C-I stretching vibration occurs at a very low frequency, often near the lower limit of standard mid-IR spectrometers. A weak to medium band can be anticipated around 500 cm⁻¹.

Summary of Predicted FTIR Peaks

The following table consolidates the expected characteristic vibrational frequencies for 2-bromo-3-dodecyl-5-iodothiophene.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3080 | Weak-Medium | Aromatic C-H Stretch | Thiophene Ring C-H |

| 2955-2965 | Strong | Asymmetric CH₃ Stretch | Dodecyl Chain |

| 2920-2930 | Strong | Asymmetric CH₂ Stretch | Dodecyl Chain |

| 2870-2880 | Medium | Symmetric CH₃ Stretch | Dodecyl Chain |

| 2850-2860 | Medium-Strong | Symmetric CH₂ Stretch | Dodecyl Chain |

| ~1490-1550 | Weak-Medium | C=C Ring Stretching | Thiophene Ring |

| ~1465 | Medium | CH₂ Scissoring | Dodecyl Chain |

| ~1378 | Medium | Symmetric CH₃ Bending | Dodecyl Chain |

| ~830-710 | Medium-Strong | Aromatic C-H Out-of-Plane Bending | Thiophene Ring C-H |

| ~800-650 | Weak-Medium | C-S Stretching | Thiophene Ring |

| 690-515 | Medium-Strong | C-Br Stretching | Bromo Substituent |

| ~500 | Weak-Medium | C-I Stretching | Iodo Substituent |

Experimental Protocol: Acquiring an FTIR Spectrum

Objective: To obtain a high-quality mid-infrared spectrum of 2-bromo-3-dodecyl-5-iodothiophene for structural verification.

Methodology: Attenuated Total Reflectance (ATR) is recommended due to its simplicity and minimal sample preparation.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Record a background spectrum using the clean, empty ATR crystal (e.g., diamond or germanium).

-

-

Sample Preparation:

-

Place a small amount (typically a few milligrams) of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

If the sample is solid, apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

Use a spectral resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, although for routine identification, it is often not required.

-

Label the significant peaks with their corresponding wavenumbers.

-

Diagram: FTIR Experimental Workflow

Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum.

Conclusion

This guide provides a comprehensive, theoretically grounded framework for the interpretation of the FTIR spectrum of 2-bromo-3-dodecyl-5-iodothiophene. By systematically analyzing the contributions of the thiophene ring, the long-chain alkyl substituent, and the halogen atoms, researchers can confidently assign the major absorption bands. The predicted peaks, summarized in the table, serve as a robust reference for verifying the synthesis and purity of this complex heterocyclic compound. The application of the described experimental protocol will ensure the acquisition of high-quality data suitable for rigorous scientific analysis.

References

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. [Link]

-

Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. (2020). PMC. [Link]

-

Research Article. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate. [Link]

-

FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017). Prime Scholars. [Link]

-

FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. (2002). ResearchGate. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

Synthesis and characterization of Thiophene fused arylbenzo[3][9]thieno[2,3-d]thiazole derivatives. (2023). Pure and Applied Biology (PAB). [Link]

-

The Big Review VII: More Carbonyl Compounds. (2025). Spectroscopy Online. [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. (2010). Journal of the Japanese Chemical Society, Pure Chemistry Section. [Link]

-

Spectroscopy of the C–H Stretching Vibrational Band in Selected Organic Molecules. (2013). The Journal of Physical Chemistry A. [Link]

-

Thiophene monomer structures. (a) 2-Bromo-3-dodecyl-5-iodothiophene... (n.d.). ResearchGate. [Link]

-

A New Schematic of Poly(3-alkylthiophene) in an Amorphous Film Studied by Using a Novel Structural Index on. (n.d.). Kyoto University. [Link]

-

An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. (n.d.). ResearchGate. [Link]

-

The measured characteristic FTIR spectrum of pristine P3HT at various frequencies. (n.d.). ResearchGate. [Link]

-

IR Study of the Adsorption and Isotopic Scrambling of Thiophene on CaO. (2003). ACS Publications. [Link]

-

Bihalogenated Thiophene-Based Terpolymers for High-Performance Semitransparent Organic Solar Cells Processed by an Eco-Friendly Solvent and Layer-by-Layer Deposition. (2022). ACS Publications. [Link]

-

2-Bromo-3-hexyl-5-iodothiophene. (n.d.). PubChem. [Link]

-

Synthesis and Characterization of poly(3-hexylthiophene). (2015). International Journal of Scientific Engineering and Applied Science. [Link]

-

Characteristic Group Vibrations of Organic Molecules. (n.d.). Dalhousie University. [Link]

-

Characteristic Group Vibrations of Organic Molecules II. (n.d.). Dalhousie University. [Link]

-

FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives†. (2025). Chinese Journal of Chemical Physics. [Link]

-

(a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. (n.d.). ResearchGate. [Link]

-

Roles of π-Conjugation and Intermolecular Interactions in Molecular Raman, Fluorescence, and Lifetime Spectroscopy. (2026). ACS Omega. [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. primescholars.com [primescholars.com]

- 4. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

UV-Vis Absorption Spectra of 2-bromo-3-dodecyl-5-iodothiophene Derivatives: From Monomer to Polymer

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 2-bromo-3-dodecyl-5-iodothiophene and its derivatives. Thiophene-based conjugated materials are foundational to the advancement of organic electronics, including organic field-effect transistors (OFETs), photovoltaics (OPVs), and sensors. The electronic and optical properties, which are critical to the performance of these devices, are directly probed by UV-Vis spectroscopy. This document details the underlying principles of the electronic transitions in these molecules, presents a rigorous experimental protocol for spectral acquisition, and explores the profound impact of chemical structure—including halogen substituents, alkyl chain length, and polymerization—on the absorption characteristics. We delve into the causality behind spectral shifts, supported by computational insights and authoritative literature, to provide researchers and drug development professionals with a practical and theoretical framework for understanding and manipulating the optoelectronic properties of this important class of materials.

Introduction: The Significance of Substituted Thiophenes

Thiophene-containing π-conjugated systems are a cornerstone of modern materials science. Their rigid, planar structure facilitates π-electron delocalization, leading to desirable semiconductor properties.[1] The ability to chemically modify the thiophene ring at various positions allows for the fine-tuning of these properties. The introduction of long alkyl chains, such as dodecyl, enhances solubility and processability, which is crucial for creating thin films for electronic devices.[2][3]

The compound 2-bromo-3-dodecyl-5-iodothiophene is a particularly valuable monomer. The strategic placement of two different halogens (bromine and iodine) enables regioselective polymerization through cross-coupling reactions, leading to highly regioregular polymers like poly(3-dodecylthiophene) (P3DDT).[4][5] This structural control is paramount, as regioregularity directly influences the material's ability to self-assemble, its charge carrier mobility, and ultimately, its device performance.[6]

UV-Vis spectroscopy is an indispensable tool for characterizing these materials. It provides a direct window into the electronic structure, allowing us to quantify the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7] Changes in this HOMO-LUMO gap, reflected as shifts in the absorption maxima (λ_max), are sensitive indicators of conjugation length, substituent effects, and intermolecular interactions.

Fundamentals of Thiophene Electronic Transitions

The UV-Vis absorption spectrum of a thiophene derivative is dominated by intense π → π* transitions. The π-electrons of the conjugated system are promoted from the HOMO (a bonding π-orbital) to the LUMO (an antibonding π*-orbital) upon absorption of photons in the UV or visible range.

Several factors govern the energy of this transition, and thus the position of λ_max:

-

Conjugation Length: This is the most dominant factor. Extending the π-conjugated system, for instance through polymerization, decreases the HOMO-LUMO gap. This results in the absorption of lower-energy (longer-wavelength) light, causing a significant bathochromic (red) shift in the spectrum.[8]

-

Substituent Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energy levels of the HOMO and LUMO. Halogens, such as bromine and iodine, exert a complex influence through both inductive (electron-withdrawing) and resonance (electron-donating) effects, modifying the electronic structure.[9][10]

-

Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states differently, leading to shifts in the absorption maximum. This phenomenon, known as solvatochromism, can provide insights into the nature of the electronic transition and the molecule's dipole moment.[11][12]

Experimental Protocol for UV-Vis Spectral Acquisition

The following protocol ensures the acquisition of high-quality, reproducible UV-Vis spectra for thiophene derivatives. This methodology is designed to be a self-validating system by incorporating standard controls and calibration steps.

Materials and Instrumentation

-

Spectrophotometer: Dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

-

Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

-

Solvent: High-purity, spectroscopic grade solvent (e.g., chloroform, tetrahydrofuran (THF), or hexane). The choice is critical; the solvent must dissolve the analyte without absorbing significantly in the region of interest.

-

Analyte: 2-bromo-3-dodecyl-5-iodothiophene or its derivative.

Step-by-Step Workflow

-

Instrument Warm-up: Allow the spectrophotometer lamps to warm up for at least 30 minutes to ensure a stable output.

-

Sample Preparation:

-

Prepare a stock solution of the analyte in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution such that the maximum absorbance falls between 0.3 and 1.0. This range ensures adherence to the Beer-Lambert law and maximizes signal-to-noise ratio.

-

Causality: High concentrations can lead to molecular aggregation, which alters the spectrum, and absorbance values above ~1.5 can suffer from non-linearity due to stray light effects in the instrument.

-

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with the pure solvent.

-

Place them in the respective holders in the spectrophotometer.

-

Run a baseline scan. The instrument will digitally subtract the solvent's absorbance profile, correcting for any optical differences between the cuvettes and the solvent's own absorption.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

-

Place the sample cuvette back into the sample holder. Keep the reference cuvette (containing pure solvent) in place.

-

Acquire the absorption spectrum over the desired wavelength range (e.g., 250-700 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is absorbance, c is molar concentration, and l is the path length (typically 1 cm).

-

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dots Caption: Experimental workflow for UV-Vis spectral acquisition.

Spectral Analysis and the Impact of Molecular Structure

The Monomer: 2-bromo-3-dodecyl-5-iodothiophene

The monomer itself is a substituted thiophene. Its UV-Vis spectrum is expected to show a primary absorption band in the UV region. The dodecyl group has a minimal electronic effect and primarily serves to enhance solubility. The bromo and iodo substituents, being halogens, have an electron-withdrawing inductive effect and an electron-donating resonance effect.[9] These competing effects result in a modest influence on the HOMO-LUMO gap compared to the dramatic changes seen upon polymerization. Studies on similar halogenated thiophenes show that such substitutions subtly modulate the energy levels.[10]

dot graph { layout=neato; graph [fontname="Arial", fontsize=12, overlap=false]; node [shape=none, fontname="Arial", fontsize=11, margin=0]; edge [fontname="Arial", fontsize=10, len=1.5];

} dots Caption: Structure of 2-bromo-3-dodecyl-5-iodothiophene.

The Polymer: Poly(3-dodecylthiophene) Derivatives

The most significant change in the UV-Vis spectrum occurs upon polymerization. When monomers of 2-bromo-3-dodecyl-5-iodothiophene are coupled to form a polymer, the π-conjugated system extends along the polymer backbone. This extension drastically lowers the LUMO energy and raises the HOMO energy, significantly narrowing the HOMO-LUMO gap.[13]

This effect is visually dramatic:

-

Major Bathochromic Shift: The λ_max shifts from the UV region for the monomer to the visible region (typically 450-650 nm) for the polymer.[14] This is why solutions of P3ATs are often brightly colored (e.g., orange or red).

-

Vibronic Structure: In the solid state or in "poor" solvents where the polymer chains are more planar and aggregated, the absorption spectrum often displays a characteristic vibronic structure, with a main peak (0-0 transition) and a shoulder at a longer wavelength (0-1 transition).[6] The presence of this structure is a strong indicator of ordered, interchain packing.

dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style=filled, fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} dots Caption: Change in HOMO-LUMO gap upon polymerization.

Solvatochromism in Poly(3-alkylthiophene)s

The conformation of the polymer backbone is sensitive to its environment. In "good" solvents like chloroform, the polymer chains adopt a more coiled conformation, which disrupts the planarity and reduces the effective conjugation length. This leads to a blue-shifted absorption maximum. In "poor" solvents or upon cooling, the chains planarize and aggregate, increasing the effective conjugation and causing a red shift. This solvent- and temperature-dependent behavior is a hallmark of polythiophenes.[11]

| Compound | Solvent | Typical λ_max (nm) | Appearance | Notes |

| Monomer (Hypothetical) | Hexane | ~260-290 | Colorless | Absorption is in the UV range due to limited conjugation. |

| Polymer (P3DDT) | Chloroform | ~450 | Orange-Red Solution | Represents a more disordered, coiled chain conformation.[15] |

| Polymer (P3DDT) | Thin Film | ~520, with shoulder at ~550 | Deep Red/Purple Film | Represents a more ordered, planar, and aggregated state.[6] |

Computational Modeling of Spectra

Modern research heavily relies on computational chemistry to predict and interpret UV-Vis spectra. Methods like Time-Dependent Density Functional Theory (TD-DFT) can calculate the energies of electronic transitions from the ground state to various excited states.[7][13] These calculations help:

-

Assign Transitions: Confirm that the observed absorption bands correspond to π → π* transitions.

-

Predict Effects: Model the effect of different substituents on the HOMO-LUMO energies and predict the resulting λ_max before undertaking complex synthesis.[1]

-

Understand Conformation: Correlate changes in molecular geometry (e.g., twisting of the polymer backbone) with changes in the absorption spectrum.

Conclusion and Future Outlook

The UV-Vis absorption spectrum is a powerful, accessible, and information-rich probe into the electronic world of 2-bromo-3-dodecyl-5-iodothiophene and its polymeric derivatives. The defining characteristic is the dramatic bathochromic shift of over 200 nm that occurs upon polymerization, a direct consequence of the extended π-conjugation along the polymer backbone. This shift moves the material's absorption from the UV into the visible spectrum, enabling its use in light-harvesting applications. Furthermore, the sensitivity of the spectrum to solvent, temperature, and solid-state packing provides crucial insights into the material's conformation and morphology, which are inextricably linked to its performance in electronic devices. A thorough understanding of these structure-spectra relationships is essential for the rational design of next-generation organic electronic materials with tailored optoelectronic properties.

References

-

Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Macromolecules - ACS Publications. Available at: [Link]

-

Kinetic Study, by UV–Vis Spectroscopy, on the Strong Effect of LiCl on the Controlled Polymerization of 2-Bromo-3-hexyl-5-iodothiophene and 2-Iodo-3-hexyl-5-bromothiophene: Determination of the Propagation Rate Constants, Application to the Synthesis of High Molecular Weight Polydodecylthiophene. Macromolecules - ACS Publications. Available at: [Link]

-

Physical and Optical Properties of Poly(3-AlkylThiophene) with a View to the Fabrication of a Highly Nonlinear Waveguide. ResearchGate. Available at: [Link]

-

Kinetic Study, by UV–Vis Spectroscopy, on the Strong Effect of LiCl on the Controlled Polymerization of 2-Bromo-3-hexyl-5-iodothiophene and 2-Iodo-3-hexyl-5-bromothiophene: Determination of the Propagation Rate Constants, Application to the Synthesis of High Molecular Weight Polydodecylthiophene. ResearchGate. Available at: [Link]

-

Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. PMC. Available at: [Link]

-

2-Bromo-3-hexyl-5-iodothiophene. PubChem. Available at: [Link]

-

Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Publishing. Available at: [Link]

-

Unusual solvatochromism in phosphonylated polythiophenes. Poly[3-(11-diethylphosphorylundecyl)thiophene]. RSC Publishing. Available at: [Link]

-

Computational Study of the Electronic Structures, UV-Vis Spectra and Static Second-Order Nonlinear Optical Susceptibilities of Macrocyclic Thiophene Derivatives. PubMed. Available at: [Link]

-

Solvatochromism in SWCNTs suspended by conjugated polymers in organic solvents. RSC Publishing. Available at: [Link]

-

Facile polymerization method for poly(3,4-ethylenedioxythiophene) and related polymers using iodine vapour. New Journal of Chemistry Supporting Information. Available at: [Link]

-

A Combined XRD, Solvatochromic, and Cyclic Voltammetric Study of Poly (3,4-Ethylenedioxythiophene) Doped with Sulfonated Polyarylethersulfones: Towards New Conducting Polymers. Sci-Hub. Available at: [Link]

-

Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Publications. Available at: [Link]

-

Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Omega. Available at: [Link]

-

Fused thiophenes: An overview of the computational investigations. ResearchGate. Available at: [Link]

-

Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Probing C–I Bond Fission in the UV Photochemistry of 2-Iodothiophene with Core-to-Valence Transient Absorption Spectroscopy. arXiv.org. Available at: [Link]

-

Solvatochromic behaviour of new donor-acceptor oligothiophenes. Request PDF. Available at: [Link]

-

Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. MDPI. Available at: [Link]

-

Optical Properties of Some Oligothiophene Derivatives: DFT Study. Phys. Chem. Res.. Available at: [Link]

-

Evaluation of Hyperpolarizability from the Solvatochromic Method: Thiophene Containing Push−Pull Cationic Dyes as a Case. ACS Publications. Available at: [Link]

-

Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. Request PDF. Available at: [Link]

-

Synthesis and Characterization of poly(3-hexylthiophene). Iraqi Journal of Science. Available at: [Link]

-

Functional-group and substituent effects, both steric and electronic, upon the ultraviolet absorption spectra of some conjugated. Canadian Journal of Chemistry. Available at: [Link]

-

Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. physchemres.org [physchemres.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 7. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02668C [pubs.rsc.org]

- 8. Computational study of the electronic structures, UV-Vis spectra and static second-order nonlinear optical susceptibilities of macrocyclic thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value [mdpi.com]

- 11. Unusual solvatochromism in phosphonylated polythiophenes. Poly[3-(11-diethylphosphorylundecyl)thiophene] - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Sci-Hub. A Combined XRD, Solvatochromic, and Cyclic Voltammetric Study of Poly (3,4-Ethylenedioxythiophene) Doped with Sulfonated Polyarylethersulfones: Towards New Conducting Polymers / Polymers, 2018 [sci-hub.jp]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Step-by-Step Synthesis Protocol for 2-bromo-3-dodecyl-5-iodothiophene

Introduction: The Significance of 2-bromo-3-dodecyl-5-iodothiophene

Thiophene-based monomers are foundational building blocks in the field of organic electronics, enabling the creation of semiconducting polymers for applications ranging from organic photovoltaics (OPVs) to flexible field-effect transistors (OFETs).[1] The monomer 2-bromo-3-dodecyl-5-iodothiophene is a particularly valuable intermediate for synthesizing high-performance poly(3-dodecylthiophene)s (P3DDTs). Its asymmetric halogenation (a bromine at the 2-position and an iodine at the 5-position) allows for highly controlled, regioselective polymerization through methods like Grignard Metathesis (GRIM) polymerization.[1][2] The differential reactivity of the C-I and C-Br bonds enables a living, chain-growth polymerization, yielding polymers with high regioregularity (>98% Head-to-Tail couplings), which is critical for optimizing charge carrier mobility and device performance.[1] The long dodecyl side-chain ensures solubility of the resulting polymer in common organic solvents, facilitating device fabrication.

This document provides a comprehensive, field-proven protocol for the multi-step synthesis of 2-bromo-3-dodecyl-5-iodothiophene, beginning from commercially available 3-bromothiophene. It is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.

Overall Synthetic Workflow

The synthesis is accomplished in three distinct steps:

-

Kumada Cross-Coupling: Introduction of the dodecyl side-chain onto the thiophene ring.

-

Regioselective Bromination: Installation of the bromine atom at the 2-position.

-

Regioselective Iodination: Installation of the iodine atom at the 5-position.

Caption: The three-step synthetic pathway to the target monomer.

Materials and Reagents

Proper preparation and handling of reagents are critical for success. All glassware should be oven-dried and reactions performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Role | Supplier Notes |

| Step 1: 3-Dodecylthiophene | |||||

| 3-Bromothiophene | C₄H₃BrS | 163.04 | 30.7 | Starting Material | [3] |

| Magnesium Turnings | Mg | 24.31 | 36.8 | Grignard Formation | |

| 1-Bromododecane | C₁₂H₂₅Br | 249.23 | 33.8 | Alkyl Source | |

| [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride | C₂₇H₂₆Cl₂NiP₂ | 541.02 | 0.307 | Catalyst | |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~200 mL | Solvent (Anhydrous) | |

| Iodine (crystal) | I₂ | 253.81 | Trace | Grignard Initiator | |

| Step 2: 2-Bromo-3-dodecylthiophene | |||||

| 3-Dodecylthiophene | C₁₆H₂₈S | 252.46 | 3.96 | Substrate | From Step 1 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 3.96 | Brominating Agent | [4][5] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~10 mL | Solvent (Anhydrous) | [4] |

| Step 3: 2-Bromo-3-dodecyl-5-iodothiophene | |||||

| 2-Bromo-3-dodecylthiophene | C₁₆H₂₇BrS | 331.35 | 2.63 | Substrate | From Step 2 |

| Iodine | I₂ | 253.81 | 1.3 | Iodinating Agent | [4] |

| Iodosobenzene Diacetate | C₁₀H₁₁IO₄ | 362.09 | 1.18 | Oxidant/Iodine Activator | [4] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~5 mL | Solvent | [4] |

Detailed Step-by-Step Synthesis Protocol

Part 1: Synthesis of 3-Dodecylthiophene (Kumada Coupling)

Rationale: This step utilizes a nickel-catalyzed Kumada cross-coupling reaction. The Grignard reagent, formed from 1-bromododecane, acts as a nucleophilic alkyl source that displaces the bromine on the thiophene ring through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The Ni(dppp)Cl₂ catalyst is highly effective for this type of sp²-sp³ coupling.[6]

Protocol:

-

Grignard Reagent Preparation: In a 250 mL three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (0.89 g, 36.8 mmol). Place the setup under a nitrogen atmosphere.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-bromododecane (8.42 g, 33.8 mmol) in 50 mL of anhydrous THF.

-

Add a small portion (~5 mL) of the 1-bromododecane solution to the magnesium. The reaction should initiate, indicated by heat evolution and the disappearance of the iodine color. If it does not start, gently warm the flask with a heat gun.

-

Once initiated, add the remaining 1-bromododecane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the dodecylmagnesium bromide.

Coupling Reaction: 7. In a separate 500 mL flask under nitrogen, dissolve 3-bromothiophene (5.00 g, 30.7 mmol) and Ni(dppp)Cl₂ (0.166 g, 0.307 mmol) in 150 mL of anhydrous THF.[6] 8. Cool this solution to 0 °C in an ice bath. 9. Slowly transfer the prepared Grignard reagent from the first flask to the second flask via cannula while stirring vigorously. 10. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 12 hours. 11. Work-up: Cool the reaction to room temperature and quench by carefully pouring it into 200 mL of 1 M HCl solution in an ice bath. 12. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). 13. Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL). 14. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. 15. Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield 3-dodecylthiophene as a colorless oil.

Part 2: Synthesis of 2-Bromo-3-dodecylthiophene

Rationale: This is an electrophilic aromatic substitution. The electron-donating dodecyl group at the 3-position strongly activates the adjacent C2 and C5 positions of the thiophene ring towards electrophiles. N-Bromosuccinimide (NBS) serves as a source of electrophilic bromine (Br⁺). The C2 position is generally more susceptible to substitution than the C5 position in 3-alkylthiophenes, leading to high regioselectivity.[4][6] Performing the reaction at 0°C helps control the reaction rate and prevent potential side reactions like di-bromination.

Protocol: [4]

-

Dissolve 3-dodecylthiophene (1.0 g, 3.96 mmol) in 10 mL of anhydrous THF in a 50 mL round-bottomed flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-bromosuccinimide (0.70 g, 3.96 mmol) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Work-up: Remove the THF under reduced pressure.

-

Add 50 mL of pentane to the residue. This will cause the succinimide byproduct to precipitate.

-

Filter off the succinimide precipitate and wash it with a small amount of cold pentane.

-

Combine the filtrates and evaporate the solvent to yield a light yellow oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with heptane or hexanes, to afford pure 2-bromo-3-dodecylthiophene.[4]

Part 3: Synthesis of 2-Bromo-3-dodecyl-5-iodothiophene

Rationale: With the 2- and 3-positions now occupied, the C5 position is the most electron-rich and sterically accessible site for a second electrophilic substitution. In this protocol, molecular iodine (I₂) is activated by iodosobenzene diacetate, which is thought to form a more potent electrophilic iodinating species in situ.[4] An alternative, widely used method involves N-iodosuccinimide (NIS), which provides a reliable source of electrophilic iodine.[1][7]

Protocol: [4]

-

In a 50 mL flask, dissolve 2-bromo-3-dodecylthiophene (0.78 g, 2.35 mmol) in 2 mL of dichloromethane (CH₂Cl₂) and cool the solution to 0 °C.

-

Add iodine (0.17 g, 0.67 mmol) and iodosobenzene diacetate (0.38 g, 1.18 mmol) to the solution.

-

Stir for 10 minutes at 0 °C, then allow the solution to warm to room temperature.

-

Monitor the reaction by TLC. As the initial purple color of the iodine fades, indicating consumption, add another portion of iodine (0.16 g, 0.63 mmol).

-

Continue stirring at room temperature for approximately 3 hours or until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with 20 mL of dichloromethane.

-

Transfer to a separatory funnel and wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless. This step quenches any remaining iodine.

-

Wash the organic layer with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 2-bromo-3-dodecyl-5-iodothiophene as a pale yellow oil. The product should be stored at 2-8°C, protected from light. Some commercial sources provide it stabilized with copper chips.[8]

Characterization and Quality Control

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure.

-

For 2-bromo-3-dodecylthiophene: The ¹H NMR spectrum should show the disappearance of the proton signal at the 2-position and the remaining two thiophene protons as doublets in the aromatic region.

-

For 2-bromo-3-dodecyl-5-iodothiophene: The ¹H NMR spectrum will simplify further, showing only a single singlet in the aromatic region for the remaining proton at the 4-position. The alkyl chain protons will appear in the upfield region.

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (457.21 g/mol ) and isotopic pattern characteristic of a molecule containing both bromine and iodine.

-

Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of column fractions.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Reagents:

-

3-Bromothiophene: Is a flammable liquid and is harmful if swallowed or inhaled.

-

Organometallics: Grignard reagents are moisture-sensitive and can be pyrophoric. The reaction quench with acid is exothermic and should be done carefully in an ice bath.

-

N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS): Are irritants and should be handled with care, avoiding inhalation of dust.

-

Solvents: THF, diethyl ether, and hexanes are highly flammable. Dichloromethane is a suspected carcinogen.

-

References

- Organic Syntheses. (n.d.). 3-bromothiophene.

- BenchChem. (2025). A Comparative Guide to 2-Bromo-3-hexyl-5-iodothiophene and Other Thiophene Monomers for Organic Electronics.

- Google Patents. (n.d.). EP0002304B1 - Method of preparing a 3-iodothiophene. Retrieved from patents.google.

- The Royal Society of Chemistry. (2013). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics.

-

ResearchGate. (n.d.). Thiophene monomer structures. (a) 2-Bromo-3-dodecyl-5-iodothiophene.... Retrieved from

-

MilliporeSigma. (n.d.). 2-Bromo-3-dodecylthiophene 95. Retrieved from

- Open Research Newcastle. (2025). Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques.

- ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

- PubChem. (n.d.). 2-Bromo-3-hexyl-5-iodothiophene. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/11474236

- Google Patents. (n.d.). KR101268026B1 - A method of controlling the bromination of thiophene derivatives. Retrieved from patents.google.

-

MDPI. (2021). Synthesis of a Poly(3-dodecylthiophene) Bearing Aniline Groups for the Covalent Functionalization of Carbon Nanotubes. Retrieved from

- The Royal Society of Chemistry. (n.d.).

- ACS Publications. (2011). Kinetic Study, by UV–Vis Spectroscopy, on the Strong Effect of LiCl on the Controlled Polymerization of 2-Bromo-3-hexyl-5-iodothiophene and 2-Iodo-3-hexyl-5-bromothiophene.

-

ResearchGate. (2025). Clean and Efficient Iodination of Thiophene Derivatives | Request PDF. Retrieved from

- ACS Publications. (2014). Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange.

-

ChemScene. (n.d.). 139100-06-4 | 2-Bromo-3-dodecylthiophene. Retrieved from

- ACS Publications. (n.d.). A New Poly(3-alkylthiophene) Synthesis via Pd-Catalyzed Coupling of Thienyl Mercuric Chlorides.

-

Chemia. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from

- ACS Publications. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors.

-

ChemicalBook. (n.d.). 2-Bromothiophene(1003-09-4) 1 H NMR. Retrieved from

- (n.d.).

-

Fisher Scientific. (n.d.). 2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) 95.0+%, TCI America 1 g. Retrieved from

-

ResearchGate. (n.d.). The synthesis of poly (3-hexylthiophene) and poly (3-dodecylthiophene). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Bromo-3-dodecyl-5-iodothiophene (stabilized with Copper chip) 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Application Note: Regioselective Kumada Cross-Coupling of 2-Bromo-3-dodecyl-5-iodothiophene for Advanced Material Synthesis

Introduction

In the landscape of organic electronics and pharmaceutical development, the precise functionalization of heterocyclic scaffolds is of paramount importance. Thiophene-based oligomers and polymers are central to the advancement of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and novel therapeutic agents. The Kumada cross-coupling reaction, a potent method for carbon-carbon bond formation, offers a direct and efficient pathway to synthesize substituted thiophenes.[1][2] This application note provides a detailed protocol and scientific rationale for the regioselective Kumada cross-coupling of 2-bromo-3-dodecyl-5-iodothiophene. By exploiting the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this protocol enables the selective synthesis of 5-aryl-2-bromo-3-dodecylthiophenes, which are versatile intermediates for the construction of complex, well-defined conjugated materials.

Scientific Rationale: The Principle of Regioselectivity

The success of this regioselective transformation hinges on the differential reactivity of the carbon-halogen bonds. The C-I bond is significantly weaker and more readily undergoes oxidative addition to the transition metal catalyst (typically nickel or palladium) than the more robust C-Br bond.[3] This principle has been demonstrated in analogous cross-coupling reactions, such as the Suzuki-Miyaura coupling of 2-bromo-3-n-hexyl-5-iodothiophene, where selective reaction at the 5-iodo position was achieved in good yield.[2] The general order of reactivity for halogens in such cross-coupling reactions is I > Br > Cl > F. By carefully controlling the reaction conditions, we can favor the exclusive cleavage of the C-I bond, leaving the C-Br bond intact for subsequent functionalization.

This selective approach allows for a stepwise and controlled diversification of the thiophene core, enabling the synthesis of complex architectures that would be challenging to achieve through other methods. The resulting 2-bromo-5-aryl-3-dodecylthiophene can be further elaborated at the 2-position using a variety of cross-coupling techniques, providing access to a wide range of di-substituted thiophene derivatives with tailored electronic and photophysical properties.

Experimental Protocol: Regioselective Kumada Coupling

This protocol details a general procedure for the regioselective Kumada cross-coupling of 2-bromo-3-dodecyl-5-iodothiophene with an aryl Grignard reagent.

Materials and Equipment

-

Reagents:

-

2-Bromo-3-dodecyl-5-iodothiophene

-

Arylmagnesium bromide (e.g., Phenylmagnesium bromide, 1.1 equivalents)

-

Nickel(II) catalyst with a phosphine ligand (e.g., [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) - NiCl₂(dppp)) (1-5 mol%)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

1 M Hydrochloric acid (for quenching)

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

-

Equipment:

-

Schlenk flask or oven-dried, three-necked round-bottom flask

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles for transfer of anhydrous solvents and reagents

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

-

Reaction Setup and Procedure

-

Inert Atmosphere: Assemble the glassware (Schlenk flask or three-necked flask with condenser) and flame-dry under vacuum or oven-dry and cool under a stream of inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

-

Catalyst and Substrate Addition: To the reaction flask, add the NiCl₂(dppp) catalyst (e.g., 2.5 mol%). Then, add 2-bromo-3-dodecyl-5-iodothiophene (1.0 equivalent) dissolved in anhydrous THF.

-

Grignard Reagent Addition: Slowly add the arylmagnesium bromide solution (1.1 equivalents) dropwise to the stirred reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) as needed. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots. The reaction is typically complete within 2-6 hours.

-

Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of 1 M HCl to neutralize the excess Grignard reagent.

-

Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired 2-bromo-5-aryl-3-dodecylthiophene.

Data Presentation: Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Catalyst | NiCl₂(dppp) (1-5 mol%) | Ni(II) catalysts with phosphine ligands are highly effective for Kumada couplings.[4] |

| Grignard Reagent | 1.1 equivalents | A slight excess ensures complete consumption of the starting material. |

| Solvent | Anhydrous THF or Et₂O | Ethereal solvents are standard for Grignard reactions and Kumada couplings.[5] |

| Temperature | Room Temperature to 50 °C | Milder conditions favor selectivity and minimize side reactions. |

| Reaction Time | 2-6 hours | Monitor by TLC or GC-MS for optimal reaction time. |

Visualizing the Process

Catalytic Cycle of Kumada Cross-Coupling

Caption: Catalytic cycle of the Nickel-catalyzed Kumada cross-coupling.

Experimental Workflow

Caption: Step-by-step workflow for the regioselective Kumada coupling.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be meticulously monitored by TLC or GC-MS. A successful reaction will show the consumption of the starting 2-bromo-3-dodecyl-5-iodothiophene and the appearance of a new, less polar product spot. The high regioselectivity can be confirmed by ¹H NMR spectroscopy of the purified product, which will show the characteristic signals of the newly introduced aryl group and the retained bromine at the 2-position. The absence of signals corresponding to the product of coupling at the 2-position or di-coupled products will validate the selectivity of the method.

Conclusion

This application note provides a robust and scientifically grounded protocol for the regioselective Kumada cross-coupling of 2-bromo-3-dodecyl-5-iodothiophene. By leveraging the differential reactivity of the C-I and C-Br bonds, this method offers a reliable and efficient route to valuable 2-bromo-5-aryl-3-dodecylthiophene intermediates. These building blocks are pivotal for the synthesis of advanced organic materials with applications in electronics and medicinal chemistry. The provided workflow and mechanistic insights are intended to empower researchers to successfully implement and adapt this powerful synthetic transformation.

References

-

Hassan, Z., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 1-10. [Link]

- Kumada, M. (1982). Nickel-phosphine complex-catalyzed Grignard coupling. II. Grignard coupling of heterocyclic compounds. Tetrahedron, 38(22), 3347-3354.

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]

-

Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10-11), 1-46. [Link]

-

Fu, G. C. (2008). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of α-Bromoketones. DSpace@MIT. [Link]

-

Scheuble, M., et al. (2014). Branched polythiophenes by Ni-catalyzed Kumada coupling. Polymer Chemistry, 5(23), 6824-6833. [Link]

-

Reddy, V. P., et al. (2017). Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Advances, 7(63), 39875-39879. [Link]

-

Iglesias, M. J., & Nicasio, M. C. (2020). Functionalized Grignard Reagents in Kumada Cross-Coupling Reactions. Catalysts, 10(9), 987. [Link]

-

Weix, D. J. (2017). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. Inorganics, 5(4), 78. [Link]

-

Reddy, C. R., & Jeganmohan, M. (2015). Ni-catalyzed Regioselective 1,2-Dicarbofunctionalization of Olefins by Intercepting Heck Intermediates as Transient Metallacycles. Angewandte Chemie International Edition, 54(29), 8493-8497. [Link]

-

Pye, D. R., & Dong, G. (2019). Ni-catalyzed Regioselective Reductive 1,3-Dialkenylation of Alkenes. ChemRxiv. [Link]

-

Hassan, Z., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(4), 5629-5642. [Link]

-